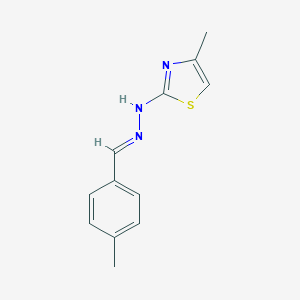
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the regulation of inflammation, pain, and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body, which makes it a useful tool for investigating the underlying mechanisms of various biological processes. However, one of the limitations of using this compound is that it can be difficult to obtain a pure sample, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to investigate its potential applications in drug discovery and development. Finally, more studies are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in drug discovery and development. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties, as well as its potential use in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid and 2-methylcyclohexylamine with acryloyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine and is carried out under reflux conditions. The resulting product is purified using column chromatography to obtain a pure sample of this compound.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been extensively used in scientific research for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H23NO2 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
(E)-3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
InChI |
InChI=1S/C17H23NO2/c1-13-5-3-4-6-16(13)18-17(19)12-9-14-7-10-15(20-2)11-8-14/h7-13,16H,3-6H2,1-2H3,(H,18,19)/b12-9+ |
Clé InChI |
BJJSFTWTEMKGGM-FMIVXFBMSA-N |
SMILES isomérique |
CC1CCCCC1NC(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES |
CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)OC |
SMILES canonique |
CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)OC |
Solubilité |
4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)

![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)




![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)
![6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255320.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)

![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)